Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate is a synthetic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate typically involves the reaction of 4-amino-1H-pyrrole-2-carboxylic acid with methyl 2-bromo-2-methoxyacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrrole compounds.
Scientific Research Applications
Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and carbonyl groups can participate in various chemical interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methoxy-2-oxoethyl)aminoacetate hydrochloride
- 4-Amino-1-(2-methoxy-2-oxoethyl)-2-methylquinolinium
Uniqueness
Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl 4-amino-1-(2-methoxy-2-oxoethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-14-8(12)5-11-4-6(10)3-7(11)9(13)15-2/h3-4H,5,10H2,1-2H3 |
InChI Key |
CHWXJHLQDKZYOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C(C=C1C(=O)OC)N |
Origin of Product |
United States |
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